![molecular formula C8H3ClN2O4 B105616 4-Chloro-5-nitrophthalimide CAS No. 6015-57-2](/img/structure/B105616.png)
4-Chloro-5-nitrophthalimide
Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Derivatives : 4-Chloro-5-nitrophthalimide serves as a starting material for synthesizing various chemical derivatives. For instance, it has been used in the synthesis of 4-aminophthalimide, achieved through reduction processes (L. Dan, 2004).
- Role in Chemical Reactions : It acts as a nitrogen nucleophile in asymmetric aza-Michael additions to nitroalkenes. This process is significant for producing Michael adducts with potential herbicidal activity (Shijun Ma et al., 2013).
- Solubility and Thermodynamics : Research includes the measurement of its solubility in various solvents, crucial for designing its purification process. Solubility varies with temperature and the solvent used, providing essential data for its processing and application in chemical synthesis (Shuo Han et al., 2016).
Applications in Polymer Science
- Polymer Synthesis : 4-Chloro-5-nitrophthalimide is used in the production of novel polymers like poly(ether‐imide‐benzoxazole) and poly(ester‐imide‐benzoxazole), showcasing its utility in developing materials with high thermal stability and unique properties (R. Sundar et al., 1994).
Molecular Interaction Studies
- Molecular Complex Formation : Studies include its interaction with other chemicals to form molecular complexes, which can be used as probes in synthetic polypeptides. These interactions are important for understanding molecular interactions in biological systems (J. Carrión et al., 1968).
Unique Chemical Reactions
- Unusual Nucleophilic Substitutions : Research on 4-Chloro-5-nitrophthalimide also includes exploring its unique reactivity in nucleophilic substitution reactions. This contributes to a broader understanding of its chemical behavior and potential applications in various chemical syntheses (E. Kudrik et al., 1998).
Safety and Hazards
4-Chloro-5-nitrophthalimide is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is recommended to wash with plenty of soap and water . If skin or eye irritation persists, medical advice should be sought .
Mechanism of Action
Target of Action
The primary targets of 4-Chloro-5-nitrophthalimide are metal ions . This compound is known to have biological properties that include chelate ligand transfer reactions with metal ions and the ability to act as a ligand for transition metals .
Mode of Action
The mode of action of 4-Chloro-5-nitrophthalimide involves a two-step process. The initial step involves the coordination of the metal ion with one of the chloride ligands in 4-chloro-5-nitrophthalimide . This is followed by a second step where the metal ion transfers from chloride to the carbene center and displaces chloride from its position on the metal ion . The displacement of chloride leaves behind a coordination complex between 4-chloro-5-nitrophthalimide and the metal ion .
Biochemical Pathways
It is known that this compound is used as a catalyst in the synthesis of pharmaceutical drugs and agricultural chemicals , suggesting that it may play a role in various biochemical reactions.
Result of Action
The result of the action of 4-Chloro-5-nitrophthalimide is the formation of coordination complexes with metal ions . These complexes are useful in chemical reactions, particularly in the synthesis of pharmaceutical drugs and agricultural chemicals .
properties
IUPAC Name |
5-chloro-6-nitroisoindole-1,3-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClN2O4/c9-5-1-3-4(2-6(5)11(14)15)8(13)10-7(3)12/h1-2H,(H,10,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADLVDYMTBOSDFE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00384216 | |
Record name | 4-Chloro-5-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.57 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-5-nitrophthalimide | |
CAS RN |
6015-57-2 | |
Record name | 4-Chloro-5-nitrophthalimide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00384216 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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